

Physical and chemical properties of 1-(4-Fluorophenylsulfonyl)piperidine

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Compound of Interest

| | |
|----------------|--------------------------------------|
| Compound Name: | 1-(4-Fluorophenylsulfonyl)piperidine |
| Cat. No.: | B086861 |

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An In-depth Technical Guide on 1-(4-Fluorophenylsulfonyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-(4-Fluorophenylsulfonyl)piperidine**. Due to the limited availability of experimental data in peer-reviewed literature for this specific compound, this guide incorporates predicted data and general methodologies derived from closely related compounds. All data of a predictive nature are clearly indicated.

Core Physical and Chemical Properties

1-(4-Fluorophenylsulfonyl)piperidine is a sulfonyl derivative of piperidine, featuring a 4-fluorophenyl group attached to the sulfonyl moiety. Its chemical structure and properties are of interest to researchers in medicinal chemistry and drug discovery, as the sulfonylpiperidine scaffold is present in various biologically active molecules.[\[1\]](#)[\[2\]](#)

Table 1: Physical and Chemical Properties of **1-(4-Fluorophenylsulfonyl)piperidine**

| Property | Value | Source |
|-------------------|--|---|
| CAS Number | 312-32-3 | [2] [3] [4] |
| Molecular Formula | C ₁₁ H ₁₄ FNO ₂ S | [2] [4] |
| Molecular Weight | 243.3 g/mol | [2] [4] |
| IUPAC Name | 1-[(4-fluorophenyl)sulfonyl]piperidine | [2] |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | [2] |
| Boiling Point | 352.4 ± 44.0 °C (Predicted) | [4] |
| Density | 1.287 ± 0.06 g/cm ³ (Predicted) | [4] |
| pKa | -4.87 ± 0.20 (Predicted) | [4] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(4-Fluorophenylsulfonyl)piperidine** is not readily available in the literature, a general and reliable method can be proposed based on the well-established synthesis of N-arylsulfonylpiperidines. This involves the reaction of piperidine with 4-fluorobenzenesulfonyl chloride.

Proposed Synthesis of **1-(4-Fluorophenylsulfonyl)piperidine**

This protocol describes the nucleophilic substitution reaction between piperidine and 4-fluorobenzenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials and Reagents:

- Piperidine
- 4-Fluorobenzenesulfonyl chloride

- Triethylamine or Pyridine (as a base)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl acetate (for chromatography)

Experimental Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise to the stirred piperidine solution over 15-20 minutes.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up:
 - Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification:

- Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure **1-(4-Fluorophenylsulfonyl)piperidine**.

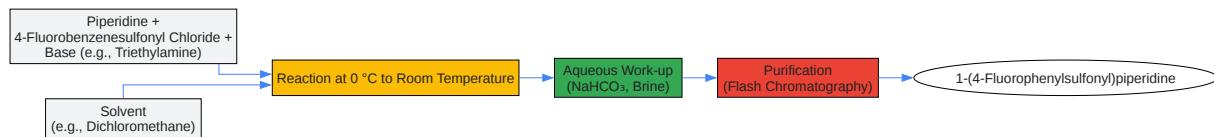
Characterization:

The structure and purity of the synthesized **1-(4-Fluorophenylsulfonyl)piperidine** should be confirmed by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy to confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonyl group (S=O stretching).

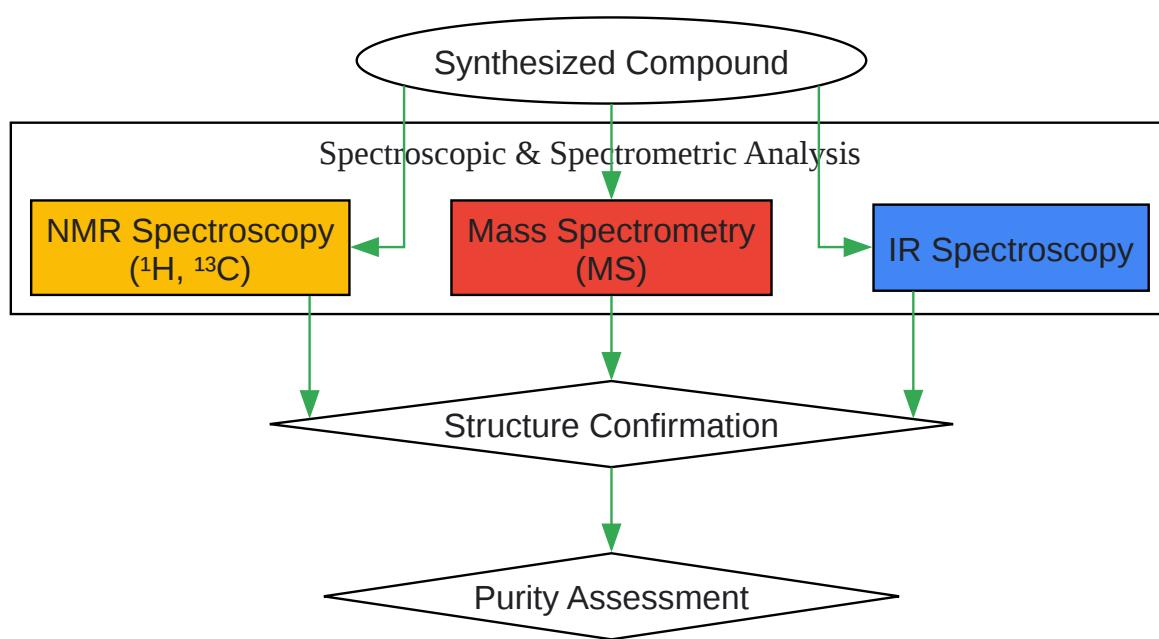
Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the characterization methods.



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Caption: Proposed synthetic workflow for **1-(4-Fluorophenylsulfonyl)piperidine**.

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Caption: Logical workflow for the structural characterization of the synthesized compound.

Potential Biological Significance

While no specific biological activity has been reported for **1-(4-Fluorophenylsulfonyl)piperidine**, the broader class of sulfonylpiperidine derivatives has been investigated for various therapeutic applications. Notably, some sulfonylpiperidines act as antibacterial agents by inhibiting Gram-positive thymidylate kinase (TMK).^{[2][5]} Additionally, certain arylalkylsulfonyl piperidine derivatives have been synthesized and evaluated as ligands for sigma receptors, which are implicated in a range of neurological disorders.^[1] These findings suggest that **1-(4-Fluorophenylsulfonyl)piperidine** could be a valuable scaffold for the development of new therapeutic agents.

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